4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one
Description
4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxymethyl group at the 4-position of the lactam ring and a 2-methylbenzyl substituent on the nitrogen atom.
- Molecular Formula: Likely $ \text{C}{14}\text{H}{17}\text{NO}_2 $ (inferred from similar compounds in and ).
- The 2-methylbenzyl group introduces steric and electronic effects that may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-3-5-12(10)8-14-7-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVWOUHFNHXHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Lactam Condensation Approach
The most widely reported method involves the condensation of 2-methylbenzylamine with 4-hydroxymethylpyrrolidin-2-one under reflux conditions. This single-step protocol utilizes dimethylformamide (DMF) as the solvent, achieving a yield of 75% after 12 hours. The reaction proceeds via nucleophilic substitution, where the primary amine attacks the carbonyl carbon of the lactam, followed by dehydration to form the final product.
Key parameters influencing this reaction include:
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Solvent polarity : DMF enhances reaction rates due to its high dielectric constant, which stabilizes transition states.
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Temperature : Optimal yields are observed at 110–120°C; lower temperatures result in incomplete conversion, while higher temperatures promote side reactions such as lactam degradation.
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Stoichiometry : A 1:1 molar ratio of 2-methylbenzylamine to 4-hydroxymethylpyrrolidin-2-one minimizes byproduct formation.
Table 1: Optimization of Amine-Lactam Condensation
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +20% vs. THF |
| Temperature | 120°C | +15% vs. 90°C |
| Reaction Time | 12 hours | +10% vs. 8h |
Donor-Acceptor Cyclopropane Ring-Opening
A novel route employing donor-acceptor (D-A) cyclopropanes has been developed for stereocontrolled synthesis . Cyclopropane 1a (bearing an ester group) reacts with 2-methylbenzylamine in the presence of nickel perchlorate, followed by in situ lactamization and dealkoxycarbonylation. This one-pot method yields the target compound at 68% efficiency.
Mechanistic Insights :
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Cyclopropane Activation : Ni(ClO₄)₂ polarizes the cyclopropane, facilitating nucleophilic attack by the amine.
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Lactamization : The intermediate γ-amino ester undergoes intramolecular cyclization, driven by acetic acid catalysis.
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Dealkoxycarbonylation : Alkaline saponification removes the ester group, yielding the hydroxymethyl substituent .
Table 2: D-A Cyclopropane Reaction Conditions
| Component | Role | Optimal Quantity |
|---|---|---|
| Ni(ClO₄)₂ | Lewis Acid Catalyst | 20 mol% |
| Acetic Acid | Lactamization Promoter | 2 equivalents |
| Toluene | Solvent | 0.5 M |
This method excels in scalability, with batch sizes exceeding 500 g reported in pilot studies .
Alkylation-Hydroxymethylation Sequential Synthesis
A modular approach involves sequential alkylation and hydroxymethylation steps. First, 2-methylbenzyl chloride reacts with pyrrolidin-2-one in the presence of potassium carbonate, forming 1-(2-methylbenzyl)pyrrolidin-2-one. Subsequent hydroxymethylation using paraformaldehyde under basic conditions introduces the hydroxymethyl group at the 4-position.
Critical Observations :
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Alkylation Efficiency : Yields for the first step reach 85% when using acetonitrile as the solvent at 80°C.
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Hydroxymethylation Selectivity : Sodium hydroxide (1 M) ensures regioselective addition to the pyrrolidinone ring, avoiding overalkylation.
Table 3: Stepwise Synthesis Performance
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Alkylation | 85% | 92% |
| Hydroxymethylation | 65% | 89% |
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Yield | Scalability | Stereochemical Control |
|---|---|---|---|
| Amine-Lactam | 75% | Moderate | Low |
| D-A Cyclopropane | 68% | High | High |
| Stepwise Alkylation | 55%* | Low | Moderate |
| *Overall yield after two steps. |
The D-A cyclopropane route offers superior stereocontrol, critical for pharmaceutical applications requiring enantiopure compounds. In contrast, the amine-lactam method is preferred for rapid synthesis at smaller scales.
Industrial-Scale Considerations
Catalyst Recycling : Nickel perchlorate in the D-A cyclopropane method can be recovered via aqueous extraction, reducing costs by 40% in continuous flow systems .
Purity Control : Crystallization from ethyl acetate/hexane (3:1) achieves >99% purity for all methods, meeting pharmacopeial standards.
Environmental Impact : Solvent recovery systems (e.g., DMF distillation) mitigate waste generation, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their pharmacological or physicochemical properties:
Pharmacological Activity Comparison
Anti-Alzheimer’s Potential
- Target Compound : The 2-methylbenzyl group resembles the benzyl substituents in 10b (), which showed acetylcholinesterase (AChE) inhibition comparable to donepezil. However, the absence of a piperidinyl or methoxy group may reduce potency .
- Key Finding : Benzylated pyrrolidin-2-ones with electron-withdrawing groups (e.g., 4-fluorobenzoyl) exhibit enhanced AChE binding due to improved hydrophobic interactions .
Anti-Arrhythmic and α-Adrenolytic Activity
- Arylpiperazine Derivatives (): The hydroxypropyl chain in compound 8 is critical for α$1$-adrenoceptor binding (pK$i$ = 6.71). The target compound lacks this moiety, suggesting divergent therapeutic applications .
Physicochemical Properties
| Property | Target Compound (Inferred) | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | (R)-SDM-8 |
|---|---|---|---|
| Molecular Weight | ~235 g/mol | 219.28 g/mol | 310.29 g/mol |
| Boiling Point | ~400–410°C | 405.8°C (predicted) | Not reported |
| Density | ~1.15 g/cm³ | 1.151 g/cm³ | Not reported |
| Solubility | Moderate (polar solvents) | Hydrophilic due to hydroxymethyl | Low (lipophilic) |
- Hydroxymethyl Group Impact : Increases polarity and solubility compared to alkyl-substituted analogs like 7b (), which has an ethyl group at position 4 .
Biological Activity
4-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one is a pyrrolidinone derivative notable for its unique substitution pattern, which imparts distinct biological properties. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure includes a hydroxymethyl group and a 2-methylphenylmethyl group attached to the pyrrolidinone ring. Its molecular formula is , with a molecular weight of 219.28 g/mol. The InChI representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to various biological responses.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways relevant to neuroprotection or neurodegenerative diseases.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 75 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Study on Anticancer Effects
A recent study evaluated the effects of various pyrrolidinone derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Neuroprotective Effects
Another study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve cognitive function in scopolamine-induced memory impairment models.
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique properties due to its specific substitution pattern.
| Compound | Biological Activity |
|---|---|
| 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Moderate antibacterial activity |
| 4-(Hydroxymethyl)-2-methoxyphenyl 2-methylpropanoate | Stronger anticancer activity |
These comparisons highlight the distinctiveness of this compound in terms of its potential applications in medicine.
Q & A
Q. What are the typical synthetic routes for 4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one, and how can reaction conditions be optimized?
The synthesis of this compound likely involves multi-step organic reactions, leveraging the pyrrolidin-2-one core as a scaffold. Common methods include:
- Stepwise alkylation : Introducing the 2-methylbenzyl group via nucleophilic substitution or coupling reactions under inert atmospheres .
- Hydroxymethylation : Incorporating the hydroxymethyl group through reductive amination or oxidation-reduction sequences, using solvents like methanol or dichloromethane .
- Optimization strategies : Adjust temperature (e.g., refluxing), solvent polarity, and catalysts (e.g., palladium for coupling reactions) to improve yields. Microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the pyrrolidin-2-one ring structure, substituent positions, and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and assess purity (>95% threshold for research-grade material) .
- Mass Spectrometry (LC-QTOF) : Validate molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
Q. What stability considerations are critical for storing and handling this compound?
- Moisture sensitivity : Store under anhydrous conditions (e.g., desiccator) due to the hydroxymethyl group’s potential reactivity .
- Temperature : Long-term storage at -20°C is recommended for analogs with similar substituents to prevent degradation .
- Light exposure : Use amber vials if preliminary photostability tests indicate sensitivity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : Screen against targets like GABA receptors or enzymes (e.g., kinases) using software such as AutoDock Vina. Prioritize binding affinity calculations for the 2-methylphenyl group, which may enhance hydrophobic interactions .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (≥100 ns) to assess conformational changes in aqueous environments .
- ADMET prediction : Tools like SwissADME can estimate bioavailability and metabolic pathways, focusing on the hydroxymethyl group’s impact on solubility .
Q. How can contradictory structure-activity relationship (SAR) data for pyrrolidin-2-one analogs be resolved?
- Systematic meta-analysis : Compare datasets from analogs with varying substituents (e.g., halogenated vs. methoxy groups) to identify trends in bioactivity .
- Dose-response studies : Clarify whether discrepancies arise from concentration-dependent effects or assay variability .
- Crystallography : Resolve 3D structures of target-bound complexes to validate hypothesized binding modes .
Q. What strategies enhance enantiomeric purity during synthesis?
- Chiral catalysts : Use asymmetric catalysis (e.g., chiral palladium complexes) during key steps like alkylation .
- Chromatography : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers, with mobile phases optimized for polar functional groups .
- Circular Dichroism (CD) : Verify enantiopurity post-synthesis by comparing experimental CD spectra to computational predictions .
Q. How can reaction mechanisms be elucidated for unexpected byproducts?
- Isotopic labeling : Track C or H isotopes in reactants to identify bond-breaking/forming steps .
- Kinetic studies : Use variable-temperature NMR to determine activation energies for side reactions .
- DFT calculations : Model transition states to explain regioselectivity or stereochemical outcomes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
